molecular formula C22H20N4O4S B6546689 N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946271-59-6

N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6546689
CAS No.: 946271-59-6
M. Wt: 436.5 g/mol
InChI Key: AKIZRJNZYUCUHD-UHFFFAOYSA-N
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Description

The compound “N-(2H-1,3-benzodioxol-5-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” is a synthetic molecule featuring a benzodioxol group, a cyclopenta-fused pyrimidinone core, a pyridinylmethyl substituent, and a sulfanyl acetamide linkage. Key structural elements include:

  • Benzodioxol moiety: Known for enhancing metabolic stability and membrane permeability.
  • Pyrimidinone core: Implicated in binding ATP pockets of kinases or other enzymes.
  • Pyridinylmethyl group: May contribute to solubility and π-π stacking interactions.
  • Sulfanyl acetamide bridge: Likely influences conformational flexibility and hydrogen bonding.

Crystallographic studies using tools like SHELX have resolved similar compounds’ 3D structures, enabling precise analysis of puckering and conformational dynamics .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c27-20(24-15-4-5-18-19(10-15)30-13-29-18)12-31-21-16-2-1-3-17(16)26(22(28)25-21)11-14-6-8-23-9-7-14/h4-10H,1-3,11-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIZRJNZYUCUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCO4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Recent methodologies emphasize comparing compounds via physicochemical descriptors (e.g., molecular weight, logP, polar surface area) to predict bioavailability and target engagement . The table below illustrates a hypothetical comparison with analogs sharing structural motifs:

Compound Name Molecular Weight logP TPSA (Ų) H-Bond Donors H-Bond Acceptors Binding Affinity (nM)* Biological Activity (IC50)*
Target Compound 500.5 3.2 90 2 8 10 5 nM (Enzyme X)
Compound A (Benzodioxol analog) 480.4 2.8 85 2 7 15 8 nM (Enzyme X)
Compound B (Pyrimidinone core variant) 510.3 3.5 100 3 9 5 2 nM (Enzyme X)

*Hypothetical data for illustrative purposes.

Key Observations :

  • Compound A : Reduced logP and TPSA suggest improved solubility but weaker binding affinity compared to the target compound.
  • Compound B : Higher molecular weight and TPSA may limit permeability but enhance target affinity due to additional H-bond acceptors.

Molecular Docking and Target Interaction

Large-scale docking analyses, as proposed by Park et al. (2023), reveal that structural similarity correlates with shared target profiles . For example:

  • The target compound’s pyrimidinone core shows strong binding to Enzyme X (hypothetical KD: 10 nM), comparable to Compound B.
  • The benzodioxol group in Compound A may reduce steric hindrance but weaken π-π interactions with hydrophobic pockets.

Systems Pharmacology and Mechanism of Action (MOA)

Systems pharmacology models (e.g., BATMAN-TCM) predict overlapping MOAs for compounds with shared scaffolds :

  • The target compound and Compound B likely inhibit Enzyme X via competitive binding.
  • Compound A’s divergent logP and TPSA may shift its selectivity toward lipid-associated targets.

Research Implications and Limitations

  • Limitations : Empirical data on the target compound’s pharmacokinetics and toxicity are lacking. Current insights rely on computational models .

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